molecular formula C19H16Cl2N2O2S B2404643 3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide CAS No. 2034558-81-9

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide

Cat. No.: B2404643
CAS No.: 2034558-81-9
M. Wt: 407.31
InChI Key: PZAZVQVCCPMOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a complex organic compound that features a dichlorophenyl group, a thiazol-2-yloxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(thiazol-2-yloxy)benzylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenylacetic acid: A precursor in the synthesis of the target compound.

    4-(thiazol-2-yloxy)benzylamine: Another precursor used in the synthesis.

    2,4-dichlorophenylthiazole derivatives:

Uniqueness

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-15-5-3-14(17(21)11-15)4-8-18(24)23-12-13-1-6-16(7-2-13)25-19-22-9-10-26-19/h1-3,5-7,9-11H,4,8,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAZVQVCCPMOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.